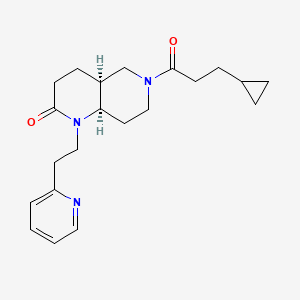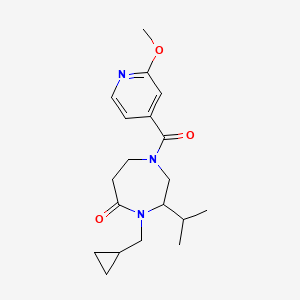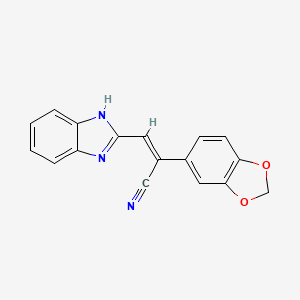![molecular formula C18H19N3O B5355138 N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5355138.png)
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide, also known as MIP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MIP is a member of the imidazoacridinone family of compounds, which have been shown to exhibit anticancer, antiviral, and antimicrobial properties. In
Scientific Research Applications
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA synthesis and promoting DNA damage. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the promotion of DNA damage. This compound has been shown to bind to DNA and induce structural changes, resulting in the activation of the DNA damage response pathway. This leads to the activation of cell cycle checkpoints and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting DNA synthesis and promoting DNA damage. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to have antiviral activity by inhibiting viral DNA synthesis. In microbial cells, this compound disrupts cell membrane integrity and inhibits bacterial growth.
Advantages and Limitations for Lab Experiments
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been shown to have a broad range of therapeutic applications, making it a versatile tool for scientific research. However, this compound has some limitations for lab experiments. Its low solubility in water makes it difficult to work with in certain assays. In addition, this compound has not yet been extensively studied in vivo, so its efficacy and safety in animal models is not well established.
Future Directions
There are several future directions for N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide research. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the study of this compound in animal models to establish its efficacy and safety. In addition, this compound could be further explored as a potential therapeutic agent for viral and microbial infections. Finally, the potential use of this compound as a diagnostic tool for cancer could be explored, as it has been shown to have specific activity against cancer cells.
Synthesis Methods
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide can be synthesized using a multistep process that involves the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-7-methylimidazo[1,2-a]pyridine to form this compound. The overall yield of this process is approximately 40%.
Properties
IUPAC Name |
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-4-18(22)20-15-10-14(6-5-13(15)3)16-11-21-8-7-12(2)9-17(21)19-16/h5-11H,4H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHURCHAXJRUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC(=CC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5355072.png)

![N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5355081.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5355089.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B5355097.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-1-isobutyrylpiperidine-4-carboxamide](/img/structure/B5355104.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5355114.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5355126.png)

![2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5355133.png)


![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355144.png)
![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
